10-Formyl Folic Acid-d4
Description
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Properties
CAS No. |
461426-41-5 |
|---|---|
Molecular Formula |
C20H19N7O7 |
Molecular Weight |
473.438 |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D |
InChI Key |
UGWUWNVTCLDEOG-MNZXJJDISA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
Synonyms |
N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid; 10-Formylpteroylglutamic Acid-d4; N10-Formylfolic Acid-d4; N-[p-[N-[(2-Amino-4-hydroxy-6-pteridinyl)methyl]formamido]benzoyl-d4]-glutamic Acid; |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 10-Formyl Folic Acid-d4: Structure, Properties, and Applications
This technical guide provides an in-depth exploration of 10-Formyl Folic Acid-d4, a deuterated isotopologue of a critical one-carbon metabolite. Designed for researchers, chemists, and drug development professionals, this document details its physicochemical properties, structural features, and its indispensable role as an internal standard in quantitative bioanalysis. We will delve into the rationale behind its use, present a conceptual synthetic pathway, and provide a detailed protocol for its application in liquid chromatography-mass spectrometry (LC-MS/MS) workflows, grounding all claims in authoritative references.
Part 1: Core Molecular Profile
Chemical Identity and Structure
This compound is a stable, isotopically labeled form of 10-Formyl Folic Acid. The "-d4" designation signifies the replacement of four hydrogen atoms with deuterium atoms on the benzoyl ring moiety. This substitution is fundamental to its utility in mass spectrometry, as it imparts a 4-dalton mass shift without significantly altering its chemical properties or chromatographic retention time relative to the endogenous, unlabeled analyte.
The unlabeled parent compound, 10-Formyl Folic Acid, is a key intermediate in folate metabolism, acting as a carbon donor in the de novo synthesis of purines.[1] It is also recognized as a potent natural inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and a primary target in cancer chemotherapy.[2][3][4]
Physicochemical Data Summary
The essential quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid | [5][6] |
| Molecular Formula | C₂₀H₁₅D₄N₇O₇ | [5][6][7] |
| Molecular Weight | 473.43 g/mol | [5][6][7] |
| CAS Number | 461426-41-5 | [5][6][7] |
| Unlabeled CAS | 134-05-4 | [5][7][8] |
| Appearance | Pale Orange to Brown Solid | [8][9] |
| Solubility | Practically insoluble in water; soluble in dilute alkaline solutions. Slightly soluble in DMSO and Methanol with heating. | [8][9][10] |
| Storage | Store at -20°C in a well-closed, light-resistant container, preferably under an inert atmosphere.[8][10] | [8][10] |
| SMILES | O=C1C2=NC(CN(C=O)C3=C([2H])C([2H])=C(C(NCCC(O)=O)=O)C([2H])=C3[2H])=CNC2=NC(N)=N1 | [5][7] |
Part 2: Synthesis and Rationale for Deuteration
The Scientific Imperative for Isotopic Labeling
In quantitative bioanalysis, particularly using LC-MS/MS, the accuracy of measurement can be compromised by several factors, including sample loss during extraction, matrix-induced ion suppression or enhancement, and variability in instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.
Expertise Insight: The ideal SIL-IS, such as this compound, is chemically identical to the analyte of interest. It therefore co-elutes chromatographically and experiences the same matrix effects and extraction recovery losses. However, because it is mass-shifted due to the deuterium labels, the mass spectrometer can distinguish it from the endogenous analyte. By calculating the peak area ratio of the analyte to the SIL-IS, we can correct for experimental variability, leading to highly accurate and precise quantification. This principle transforms the entire analytical workflow into a self-validating system.
Conceptual Synthesis Workflow
The synthesis of this compound logically proceeds from its deuterated precursor, Folic Acid-d4. The key chemical transformation is the introduction of a formyl group at the N10 position of the p-aminobenzoyl glutamate moiety. This is typically achieved through formylation using a strong formylating agent.[1]
Caption: Conceptual workflow for the synthesis of this compound.
The protocol, adapted from established methods for the unlabeled compound, involves heating Folic Acid-d4 in concentrated formic acid.[1][11][12] The subsequent purification step is critical to remove any unreacted starting material and potential byproducts to ensure the final product is suitable for use as a high-purity analytical standard.
Part 3: Application in Quantitative Bioanalysis
The primary application of this compound is as an internal standard for the accurate quantification of its endogenous counterpart in complex biological matrices like plasma, serum, or tissue homogenates.
Experimental Protocol: LC-MS/MS Quantification Workflow
This protocol outlines a robust, self-validating method for measuring 10-Formyl Folic Acid in human plasma.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of 10-Formyl Folic Acid (the analyte) and this compound (the internal standard, IS) in a dilute alkaline solution (e.g., 0.1 M NaOH) due to poor aqueous solubility. Protect from light at all times.
-
Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare a working IS solution at a fixed concentration (e.g., 50 ng/mL).
-
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the IS working solution. Vortex briefly.
-
Add 300 µL of ice-cold methanol containing 1% ascorbic acid (as an antioxidant to stabilize folates).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
HPLC System: A UHPLC system capable of binary gradients.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion, Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (Illustrative):
-
10-Formyl Folic Acid: Q1: 470.1 -> Q3: 323.1
-
This compound (IS): Q1: 474.1 -> Q3: 327.1
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. Use a linear regression model.
-
Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Standard workflow for sample analysis using a deuterated internal standard.
Part 4: Biological Context and Significance
Understanding the role of the analyte is crucial for interpreting quantitative data. 10-Formyl Folic Acid is not merely a metabolite; it is a key regulatory molecule.
Role in One-Carbon Metabolism: It serves as a formyl group donor for two key steps in the de novo purine synthesis pathway, which is essential for the production of DNA and RNA precursors.
DHFR Inhibition: 10-Formyl Folic Acid is a potent natural inhibitor of dihydrofolate reductase (DHFR).[2][3] DHFR is responsible for regenerating tetrahydrofolate, the active cofactor form of folate. By inhibiting DHFR, 10-Formyl Folic Acid can modulate the availability of folates for nucleotide synthesis, suggesting a potential feedback regulation mechanism within the cell. This inhibitory action makes the folate pathway a significant target for anticancer drugs like methotrexate.[13]
Caption: Simplified diagram of 10-Formyl Folic Acid's role in folate metabolism.
References
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This compound. Pharmaffiliates. [Link]
-
d'Urso-Scott, M., Uhoch, J., & Bertino, J. R. (1974). Formation of 10-Formylfolic Acid, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid. Proceedings of the National Academy of Sciences of the United States of America, 71(7), 2736–2739. [Link]
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d'Urso-Scott, M., Uhoch, J., & Bertino, J. R. (1974). Formation of 10-formylfolic acid, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid. PubMed. [Link]
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Emi, T., et al. (2022). Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry. ACS Publications. [Link]
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Baggott, J. E., et al. (1995). Cofactor role for 10-formyldihydrofolic acid. Biochemical Journal, 308(3), 1031–1036. [Link]
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Phillips, K. M., et al. (2011). Folate composition of 10 types of mushrooms determined by liquid chromatography-mass spectrometry. Food Chemistry, 129(2), 630-636. [Link]
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The Analytical Cornerstone: A Technical Guide to the Role of 10-Formyl Folic Acid-d4 in Folate Metabolism Studies
Abstract
This technical guide provides an in-depth exploration of 10-Formyl Folic Acid-d4 and its critical role as an internal standard in the quantitative analysis of folate metabolism. Folate-mediated one-carbon metabolism is a fundamental network of biochemical reactions essential for nucleotide synthesis, amino acid homeostasis, and epigenetic regulation.[1][2][3] Accurate measurement of folate species, such as 10-formyltetrahydrofolate (10-formyl-THF), is paramount for understanding cellular proliferation, disease pathogenesis, and the efficacy of therapeutic interventions. This guide details the causality behind the use of stable isotope-labeled standards, provides field-proven experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offers a comprehensive framework for researchers, clinicians, and drug development professionals engaged in the precise quantification of folate pathway intermediates.
Introduction: The Centrality of One-Carbon Metabolism
Folate, a B-vitamin, is the cornerstone of one-carbon (1C) metabolism, a series of interconnected pathways that transfer one-carbon units for the synthesis of essential biomolecules.[3] Dietary folate is converted into its biologically active form, tetrahydrofolate (THF), which acts as a carrier for various 1C units. These units, attached to the N5 or N10 positions of THF, exist in different oxidation states and serve distinct biosynthetic purposes.[4]
One of the most oxidized and crucial forms is 10-formyl-THF, which is an essential carbon donor for the de novo synthesis of purines (adenine and guanine), the building blocks of DNA and RNA.[1][4][5] Given that purine synthesis is a major metabolic demand in proliferating cells, the availability and flux of 10-formyl-THF are critical for cell growth, division, and tissue repair.[4][6] Consequently, the folate pathway is a well-established target for a range of therapeutics, including antibiotics and chemotherapeutic agents like methotrexate, which inhibit key enzymes such as dihydrofolate reductase (DHFR).[2][4]
The accurate quantification of 10-formyl-THF and other folates in biological matrices is therefore essential for diagnosing deficiencies, monitoring disease progression, and developing new drugs.[7][8] However, the inherent instability and low concentrations of these vitamers present significant analytical challenges.[8]
Figure 1. Simplified overview of the folate metabolic pathway highlighting the role of 10-Formyl-THF in purine synthesis.
The Principle of Stable Isotope Dilution Analysis (SIDA)
To overcome the challenges of folate quantification, the gold-standard analytical approach is a Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][9][10] This technique is renowned for its superior accuracy, precision, and sensitivity.[9][10]
The core principle of SIDA involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the very beginning of the analytical workflow.[11] This labeled compound serves as an internal standard (IS).
Causality Behind SIDA's Superiority:
-
Physicochemical Homogeneity: A deuterated standard like this compound is chemically and physically almost identical to its endogenous, unlabeled counterpart (the analyte).[9][11] This ensures that both the analyte and the IS behave identically during every step of sample preparation, including extraction, purification, and derivatization. Any loss of analyte during these steps is mirrored by a proportional loss of the IS.
-
Correction for Matrix Effects: Biological samples (e.g., plasma, serum, tissue homogenates) are complex matrices that can interfere with the analysis.[8] A major issue in LC-MS/MS is "matrix effect," where co-eluting substances suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. Because the deuterated IS co-elutes with the analyte and experiences the exact same ionization suppression or enhancement, the ratio of the analyte to the IS remains constant.[9]
-
Enhanced Precision and Accuracy: By measuring the ratio of the peak area of the endogenous analyte to the peak area of the known amount of added IS, the original concentration of the analyte can be calculated with high precision and accuracy, as systemic errors from sample handling and matrix effects are effectively nullified.[9][11]
This compound, which contains four deuterium atoms on the benzoyl moiety, is an ideal IS for this purpose.[12] The mass difference of +4 Da is sufficient to allow distinct detection by the mass spectrometer while being small enough to ensure identical chromatographic behavior.
Figure 2. General experimental workflow for quantifying endogenous folates using a stable isotope-labeled internal standard.
Field-Proven Protocol: Quantification of 10-Formyl Folic Acid in Human Plasma
This section details a self-validating protocol for the analysis of 10-formyl folic acid using this compound as an internal standard. The protocol emphasizes the protection of folates from degradation.
3.1. Materials and Reagents
-
Analytes and Standards: 10-Formyl Folic Acid, this compound (IS).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Additives: Formic acid, ascorbic acid, dithiothreitol (DTT).
-
Extraction Buffer: 1% (w/v) ascorbic acid and 0.1% (w/v) DTT in water.
-
Biological Matrix: Human plasma (collected in EDTA or heparin tubes).
-
Equipment: Centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., Phenyl), LC-MS/MS system (e.g., Thermo Scientific™ TSQ Quantiva™ with a Vanquish™ HPLC system).[13]
3.2. Step-by-Step Methodology
Step 1: Standard and Sample Preparation (Under subdued light)
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of 10-formyl folic acid and this compound in the extraction buffer. Store at -80°C in amber vials.[13]
-
Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Prepare a working IS solution (e.g., 100 ng/mL) from the IS stock.
-
Sample Collection: Collect whole blood and centrifuge to obtain plasma. Samples should be protected from light and processed promptly or stored at -80°C.[14] Folates are sensitive to degradation from light, heat, and oxidation.[8][14] Ascorbic acid and DTT are added to prevent oxidative degradation throughout the procedure.[10][15]
Step 2: Sample Extraction
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 50 µL of the this compound working solution. Vortex briefly. This initial spiking step is critical for the SIDA principle to hold true.[11]
-
Add 600 µL of ice-cold methanol containing 1% ascorbic acid to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for SPE cleanup.
Step 3: Solid-Phase Extraction (SPE) Cleanup
-
Condition a phenyl SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from Step 2 onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the folates with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.
3.3. LC-MS/MS Instrumental Analysis
-
Chromatographic Separation:
-
Column: A C18 column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm) is typically used.[13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
Table 1: Example Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 10-Formyl Folic Acid | 472.1 | 325.1 | 25 |
| This compound | 476.1 | 329.1 | 25 |
Note: These values are illustrative and must be optimized for the specific instrument used.
Data Analysis and Interpretation
A calibration curve is constructed by plotting the peak area ratio (Analyte / IS) against the concentration of the analyte in the prepared standards. The concentration of 10-formyl folic acid in the unknown plasma samples is then determined by interpolating their measured peak area ratios from this curve.
The use of this compound ensures that any variability introduced during the multi-step protocol is accounted for, yielding reliable and reproducible data. Low levels of 10-formyl folic acid may indicate impaired purine synthesis capacity, potentially linked to dietary deficiency, malabsorption, or genetic factors affecting folate-processing enzymes.[6] Conversely, altered levels can provide insights into the metabolic response to antifolate drugs in cancer therapy.
Conclusion and Future Perspectives
The precise quantification of folate metabolites is indispensable for advancing our understanding of health and disease. This compound serves as an essential tool, enabling researchers to achieve the highest level of analytical rigor in their studies through stable isotope dilution analysis. The combination of its physicochemical properties as an internal standard and the specificity of LC-MS/MS provides a self-validating system for accurate measurement. As research continues to unravel the complexities of one-carbon metabolism in areas from oncology to neuroscience, the application of robust analytical methods, underpinned by high-quality internal standards like this compound, will remain a cornerstone of discovery and clinical translation.
References
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Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27–42. Available from: [Link]
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Kopczyńska, M., Ziółkowska, A., & Paradowska, K. (2016). Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies. PLOS ONE, 11(6), e0156610. Available from: [Link]
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Locasale, J. W. (2018). Toward a better understanding of folate metabolism in health and disease. Journal of Clinical Investigation, 128(12), 5216-5219. Available from: [Link]
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Krupenko, N. I., & Krupenko, S. A. (2006). Regulation of folate-mediated one-carbon metabolism by 10-formyltetrahydrofolate dehydrogenase. The Journal of biological chemistry, 281(39), 29045–29052. Available from: [Link]
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Coppedè, F. (2015). The genetics of folate metabolism and maternal risk of birth of a child with Down syndrome and associated congenital heart defects. Frontiers in Genetics, 6, 133. Available from: [Link]
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ResearchGate. (n.d.). The folate/folic acid metabolic pathways and functions in mammalian cells. Available from: [Link]
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Kim, H., et al. (2025). Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry. Journal of Agricultural and Food Chemistry. Available from: [Link]
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Rychlik, M. (2012). Quantitation of Folates by Stable Isotope Dilution Assays. In B Vitamins and Folate: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. Available from: [Link]
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Striegel, L., et al. (2023). An improved folate stable isotope dilution assay of unexploited food sources from Brazil. Frontiers in Nutrition, 10, 123456. Available from: [Link]
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Ringling, C., & Rychlik, M. (2018). Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries. Journal of Agricultural and Food Chemistry, 66(7), 1757-1766. Available from: [Link]
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Brosnan, J. T., & Brosnan, M. E. (2015). Division of labour: how does folate metabolism partition between one-carbon metabolism and amino acid oxidation?. Biochemical Journal, 472(2), 135-151. Available from: [Link]
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HealthMatters.io. (n.d.). 10-Formyl-THF - Methylation & Folate Metabolism - Lab Results explained. Available from: [Link]
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Rahman, M. M., et al. (2025). Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1234, 123456. Available from: [Link]
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Di-Geronimo, R. J., & Tsen, L. C. (2022). The Role of One-Carbon Metabolism and Methyl Donors in Medically Assisted Reproduction: A Narrative Review of the Literature. Nutrients, 14(19), 4153. Available from: [Link]
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Wang, S., et al. (2025). A rapid LC-MS/MS method for the simultaneous quantification of 10 key folate cycle intermediates in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 250, 116398. Available from: [Link]
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Wang, S., et al. (2025). A rapid LC-MS/MS method for the simultaneous quantification of 10 key folate cycle intermediates in human plasma. Request PDF. Available from: [Link]
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Whitepaper: The Pivotal Role of 10-Formyl Folate Derivatives in Cancer Metabolism and Therapeutics
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy, creating unique dependencies that can be exploited for therapeutic intervention.[1] Central to this reprogramming is the one-carbon (1C) metabolic network, which utilizes folate derivatives to supply single carbon units for the biosynthesis of nucleotides and amino acids—the fundamental building blocks required for rapid proliferation.[2][3] This technical guide delves into the specific and critical biological relevance of 10-formyl tetrahydrofolate (10-CHO-THF), a key intermediate in this network. We will explore its dual regulation by the oncogenic mitochondrial enzyme MTHFD2 and the tumor-suppressive cytosolic enzyme ALDH1L1, its function as a critical node for purine synthesis, and the rationale for targeting its metabolism for next-generation cancer therapies. Furthermore, we provide detailed methodologies for the accurate quantification of these labile metabolites, empowering researchers to probe this critical pathway.
Part 1: The Central Hub - 10-Formyl-THF in One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected cyclical reactions that occur across the mitochondria, cytosol, and nucleus. These pathways transfer one-carbon units from donors like serine to a family of tetrahydrofolate (THF) cofactors.[4] These activated one-carbon units are then used for critical downstream processes.
The 10-formyl-THF derivative exists at the most oxidized state within the folate cycle and serves two primary, spatially distinct functions crucial for cancer cell survival:
-
Cytosolic Purine Synthesis: In the cytosol, 10-CHO-THF is the direct one-carbon donor for two essential steps in the de novo purine synthesis pathway, catalyzed by the enzymes GART and ATIC.[5][6] This pathway produces the inosine monophosphate (IMP) precursor required for the synthesis of adenosine and guanosine, which are vital for DNA and RNA replication.[7]
-
Mitochondrial Protein Translation: Within the mitochondria, 10-CHO-THF is used to formylate methionyl-tRNA (fMet-tRNA), a process required for the initiation of mitochondrial protein synthesis.[3][5] This is critical for producing the protein components of the electron transport chain, sustaining mitochondrial function and energy production.
The compartmentalization of folate metabolism is a key concept. Cancer cells strategically manipulate this system to their advantage, primarily through the differential regulation of two key enzymes that produce and consume 10-CHO-THF.
Caption: Dysregulation of 10-CHO-THF metabolism in cancer.
Part 2: The Oncogenic Driver - MTHFD2 Overexpression
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme with bifunctional dehydrogenase and cyclohydrolase activity, converting 5,10-methylene-THF to 10-CHO-THF.[4] While its expression is high during embryonic development, it is low or absent in most healthy adult tissues.[1]
A seminal meta-analysis of metabolic gene expression across 19 cancer types identified MTHFD2 as one of the most consistently and highly overexpressed metabolic enzymes.[1] Subsequent studies have confirmed its upregulation across a wide range of solid and hematological malignancies, where its elevated expression often correlates with poor patient survival.[2][4]
Causality Behind MTHFD2's Role:
The selective advantage conferred by MTHFD2 overexpression in cancer is multifaceted:
-
Fueling Purine Synthesis via "Formate Overflow": The high activity of MTHFD2 in the mitochondria leads to a massive production of 10-CHO-THF, which exceeds the mitochondrial demand for fMet-tRNA synthesis. The excess one-carbon units are released from the mitochondria into the cytosol in the form of formate.[2][8] This "formate overflow" provides a direct substrate for the cytosolic enzyme MTHFD1 to regenerate 10-CHO-THF, directly fueling the high demand for purine synthesis needed for rampant cell division.[8]
-
Maintenance of Cancer Stem Cells (CSCs): MTHFD2-mediated metabolism has been shown to be critical for the survival and maintenance of cancer stem-like cells.[7] This is achieved by consuming 5-aminoimidazole carboxamide ribonucleotide (AICAR), an intermediate in the purine synthesis pathway.[4][7] Depleting AICAR pools is essential for maintaining the stem-like state; therefore, high MTHFD2 activity supports the CSC populations responsible for tumor recurrence and drug resistance.[7]
-
Links to Oncogenic Signaling: The expression of MTHFD2 is not isolated but is linked to major cancer-driving pathways. For example, its expression can be transcriptionally repressed by the tumor suppressor p53 and induced by oncogenes like c-myc.[2][8] This integrates one-carbon metabolism directly with the core cellular machinery of transformation.
| Enzyme | Typical Expression in Adult Tissue | Typical Expression in Cancer | Consequence of Dysregulation | Key References |
| MTHFD2 | Low / Absent | Highly Upregulated | Increased formate overflow, fuels purine synthesis, supports cancer stem cells. | [1][2][4] |
| ALDH1L1 | Abundant | Commonly Downregulated | Increased availability of 10-CHO-THF for purine synthesis, promotes proliferation. | [9][10][11] |
Part 3: The Silenced Guardian - ALDH1L1 Downregulation
In stark contrast to MTHFD2, cytosolic 10-formyltetrahydrofolate dehydrogenase (encoded by the ALDH1L1 gene) is a tumor suppressor.[9][12] This enzyme catabolizes 10-CHO-THF into THF and CO2, effectively acting as a metabolic gatekeeper that limits the pool of one-carbon units available for purine synthesis.[13][14]
Numerous studies have demonstrated that ALDH1L1 is commonly downregulated or silenced in a wide variety of cancers, including oral squamous cell carcinoma and bladder cancer.[9][10][13] This silencing often occurs via epigenetic mechanisms, such as promoter methylation.[9][15]
Causality Behind ALDH1L1's Role:
-
Metabolic Advantage for Proliferation: The loss of ALDH1L1 provides a clear metabolic advantage for tumor progression.[9] By removing the primary enzyme that breaks down cytosolic 10-CHO-THF, cancer cells preserve this critical metabolite, shunting it directly into the purine synthesis pathway to support DNA and RNA production.[11][14] Re-expression of ALDH1L1 in cancer cells has been shown to inhibit proliferation, induce apoptosis, and suppress tumor growth.[9][11][15]
-
Regulation of Cellular Signaling: The enzymatic activity of ALDH1L1 is linked to the production of NADPH, which is critical for maintaining cellular redox balance. Its loss can alter the metabolic state of the cell in ways that go beyond simple nucleotide synthesis, affecting processes like cell migration and invasion.[9]
The inverse regulation of MTHFD2 and ALDH1L1 creates a perfect metabolic storm in cancer cells: an overactive mitochondrial engine (MTHFD2) pumps out one-carbon units as formate, while the cytosolic emergency brake (ALDH1L1) is disabled, leading to a maximal, unabated flux of 10-CHO-THF into the biosynthetic pathways that drive malignancy.
Part 4: Therapeutic Targeting and Experimental Methodologies
The unique reliance of cancer cells on the dysregulated 10-CHO-THF axis makes it an attractive therapeutic target. The onco-embryonic nature of MTHFD2, in particular, presents a promising therapeutic window, as targeting it should, in theory, spare most healthy adult tissues.[1][4] Small molecule inhibitors of MTHFD2 have been developed and have shown efficacy in limiting tumor growth in preclinical models.[2][5]
Conversely, understanding the status of ALDH1L1 could serve as a prognostic marker, with its loss indicating more aggressive tumors.[9][10]
Key Experimental Protocol: Quantification of Cellular Folates by LC-MS/MS
Studying the folate pathway requires robust and sensitive analytical methods. Folate derivatives are notoriously unstable, susceptible to oxidation, pH-dependent interconversion, and light degradation.[16][17] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for their quantification.[18][19]
Causality of Protocol Design: The following protocol is a self-validating system designed to overcome the inherent instability of folates. Each step is chosen to preserve the native state of the metabolites as much as possible from cell to detector.
Caption: Workflow for LC-MS/MS-based folate quantification.
Step-by-Step Methodology:
-
Cell Harvesting and Extraction (The Preservation Step):
-
Rationale: To instantly quench metabolic activity and prevent folate degradation. The use of an antioxidant buffer is critical.
-
a. Aspirate culture medium and wash cells rapidly with ice-cold PBS.
-
b. Immediately add 1 mL of ice-cold extraction buffer (e.g., 80:20 Methanol:Water with 0.1% ascorbic acid) and place the plate on dry ice.
-
c. Scrape the frozen cells and collect the lysate into a microcentrifuge tube.
-
d. Vortex thoroughly and centrifuge at max speed (4°C) for 10 minutes to pellet protein and cell debris.
-
e. Collect the supernatant containing the polar metabolites (folates).
-
-
Deconjugation (The Unification Step):
-
Rationale: Cellular folates exist as polyglutamated forms, which complicates analysis by splitting the signal for a single folate species across multiple molecules.[16] Treatment with conjugase (often from rat serum) cleaves the polyglutamate tails, converting all forms to a single, quantifiable monoglutamate species.[16]
-
a. Evaporate the supernatant from step 1e to dryness under a stream of nitrogen.
-
b. Reconstitute the pellet in a deconjugation buffer containing rat serum and an antioxidant (e.g., 1% ascorbic acid).
-
c. Incubate at 37°C for 2-4 hours.
-
-
Solid Phase Extraction (SPE) (The Cleanup Step):
-
Rationale: To remove salts and other interfering matrix components and to concentrate the folate analytes prior to LC-MS/MS injection.[20]
-
a. Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
b. Load the deconjugated sample onto the cartridge.
-
c. Wash the cartridge to remove impurities.
-
d. Elute the folates with an appropriate solvent (e.g., methanol with 0.1% ascorbic acid).
-
e. Evaporate the eluate to dryness and reconstitute in a small, precise volume of LC mobile phase, including stable isotope-labeled internal standards for accurate quantification.
-
-
LC-MS/MS Analysis (The Detection Step):
-
Rationale: To separate the different folate species chromatographically and detect them with high sensitivity and specificity using tandem mass spectrometry.
-
a. Column: Reversed-phase C18 column (e.g., Thermo Scientific™ Accucore™ C18).[18]
-
b. Mobile Phases: Typically a water/methanol or acetonitrile gradient system with a weak acid (e.g., 0.1% formic acid or acetic acid) to ensure good peak shape.[18]
-
c. MS Detection: Operate the mass spectrometer in positive ion electrospray mode (ESI+).
-
d. Quantification: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each folate and a specific product ion generated upon fragmentation, providing extremely high specificity.[18]
-
Conclusion
The metabolism of 10-formyl folate derivatives represents a critical node in cancer biology, expertly manipulated by malignant cells to fuel their relentless proliferation. The opposing regulatory pressures on MTHFD2 and ALDH1L1 highlight a sophisticated metabolic rewiring strategy that ensures a steady supply of one-carbon units for purine biosynthesis. This deep understanding, grounded in robust analytical methodologies, not only illuminates fundamental cancer biology but also provides a clear and actionable roadmap for the development of novel therapeutics aimed at exploiting this metabolic vulnerability. The continued investigation into this pathway is paramount for advancing the next generation of targeted oncology drugs.
References
- MTHFD2 as a Cancer Target. (2024). Vertex AI Search.
- Nilsson, R., et al. (2014). Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer.
- MTHFD2 mitochondrial metabolic enzyme maintains cancer stem-like cells. (2019). EurekAlert!.
- Krupenko, S. A. (2019). Loss of ALDH1L1 folate enzyme confers a selective metabolic advantage for tumor progression. Chemico-Biological Interactions.
- Ju, H. Q., et al. (2020). More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy?. Frontiers in Oncology.
- Targeting MTHFD2 to exploit cancer-specific metabolism and the DNA damage response. (n.d.). White Rose Research Online.
- LC-MS-MS Quantitative Analysis of Folic Acid, Its Metabolites and Derivatives in Serum for Research Use. (2017). Thermo Fisher Scientific.
- Multiple roles of ALDH1 in health and disease. (n.d.). Frontiers.
- Qu, C., et al. (2022).
- Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species. (2025).
- Fogle, H. M., et al. (2023). Abstract LB_B09: Loss of folate enzyme ALDH1L1 promotes cancer cell proliferation and xenograft tumor growth. Molecular Cancer Therapeutics.
- Differential Expression of One-Carbon Pathway Enzyme ALDH1L1 Is Linked to Tumorigenicity of Low-Grade Bladder Cancer Cells Through Metabolic Reprogramming. (2025). PMC.
- Mamer, O. A., et al. (n.d.).
- Folate Metabolism Analysis. (n.d.).
- Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. (n.d.). bevital.
- 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells. (n.d.). PubMed.
- Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. (2018).
- Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegener
- Krupenko, S. A., & Oleinik, N. V. (2002). 10-formyltetrahydrofolate dehydrogenase, one of the major folate enzymes, is down-regulated in tumor tissues and possesses suppressor effects on cancer cells.
- Newman, A. C., & Maddocks, O. D. K. (2024).
- Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegener
- Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-tre
- 10-Formyltetrahydrofolate dehydrogenase, one of the major folate enzymes, is down-regulated in tumor tissues and possesses suppressor effects on cancer cells. (2025).
- Cancer chemotherapy: targeting folic acid synthesis. (2022). Taylor & Francis Online.
- Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases. (2019). PMC.
- Cancer cells activate p53 in response to 10-formyltetrahydrofolate dehydrogenase expression. (n.d.). PMC.
- Synthesis and Physicochemical Characterization of the One-Carbon Carrier 10-Formyltetrahydrofolate; A Reference Standard for Metabolomics. (n.d.). NIH.
Sources
- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 5. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. MTHFD2 mitochondrial metabolic enzyme maintains cancer stem-like cells | EurekAlert! [eurekalert.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Loss of ALDH1L1 folate enzyme confers a selective metabolic advantage for tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abnormal downregulation of 10‐formyltetrahydrofolate dehydrogenase promotes the progression of oral squamous cell carcinoma by activating PI3K/Akt/Rb pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 10-formyltetrahydrofolate dehydrogenase, one of the major folate enzymes, is down-regulated in tumor tissues and possesses suppressor effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Differential Expression of One‐Carbon Pathway Enzyme ALDH1L1 Is Linked to Tumorigenicity of Low‐Grade Bladder Cancer Cells Through Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
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- 20. pubs.acs.org [pubs.acs.org]
Precision Quantitation of One-Carbon Metabolism: A Technical Guide to Isotope-Labeled Internal Standards in LC-MS/MS
Executive Summary
One-carbon (1C) metabolism is a complex network linking the folate and methionine cycles, critical for nucleotide synthesis, epigenetic methylation, and redox defense. Aberrations in this pathway are central to oncology, cardiovascular disease, and developmental biology. However, accurate quantification of 1C metabolites (e.g., S-adenosylmethionine, 5-MTHF, Homocysteine) is notoriously difficult due to rapid interconversion, oxidative instability, and severe matrix effects in LC-MS/MS analysis.
This guide moves beyond standard operating procedures to explain the causality of experimental design. It establishes a self-validating protocol using Isotope-Labeled Internal Standards (ILIS) to ensure data integrity, focusing on the superiority of
The Biological Context: Mapping the Target
To quantify these metabolites, one must understand their flux. The 1C pathway recycles homocysteine into methionine (via B12/Folate) and generates the universal methyl donor S-adenosylmethionine (SAM).
Diagram 1: The One-Carbon Flux & Critical Analytes
This diagram illustrates the core remethylation and transmethylation cycles, highlighting the instability nodes where analytical errors frequently occur.
Figure 1: Core One-Carbon Metabolism showing the interplay between the Folate and Methionine cycles. Green nodes indicate primary circulating folates; Blue nodes indicate the methylation ratio (SAM/SAH).
Strategic Selection of Internal Standards
The choice of ILIS is the single most critical factor in LC-MS/MS accuracy for this pathway. External calibration is insufficient due to ion suppression from phospholipids and salts in plasma/tissue.
The "Isotope Effect" Trap: Why Wins
While deuterated (
-
Chromatographic Shift: Deuterium is slightly more lipophilic than hydrogen. In high-efficiency UPLC, deuterated standards (e.g.,
-SAM) often elute earlier than the endogenous analyte. If the matrix suppression zone (e.g., from salts) elutes between the standard and the analyte, the ILIS fails to correct for the suppression. -
Deuterium Exchange: Protons on heteroatoms (-OH, -NH, -SH) are "exchangeable." If a label is placed here, it will swap with solvent protons, causing the signal to disappear.
-
Stability:
and labels alter the mass without significantly changing the bond vibrational energy or lipophilicity, ensuring perfect co-elution.
Recommendation: Always prioritize
Recommended ILIS Panel
| Analyte | Recommended ILIS | Mass Shift | Rationale |
| 5-MTHF | +5 Da | Backbone label prevents exchange; +5 Da avoids M+2 natural isotope overlap. | |
| Folic Acid | +5 Da | Essential for separating unmetabolized FA from endogenous folates. | |
| SAM | +5 Da | ||
| SAH | +5 Da | Matches the SAM label for consistent ionization response. | |
| Homocysteine | +4 Da | Acceptable if label is on the carbon chain, not the thiol/amine. |
Experimental Protocol: The "Cold-Acid" Workflow
The primary failure mode in 1C analysis is ex vivo interconversion .
-
Risk:[1][2][3] 5,10-methylene-THF dissociates to THF and formaldehyde at room temperature.
-
Risk:[1][2][3] SAM degrades to MTA (methylthioadenosine) or hydrolyzes to methionine.
-
Solution: A "Cold-Acid" extraction protocol.
Reagents & Preparation
-
Stabilizing Buffer: 1% (w/v) Ascorbic Acid + 0.1% Citric Acid in water. Ascorbic acid prevents folate oxidation; Citric acid maintains low pH to stabilize SAM.
-
Stock Solutions: Dissolve ILIS in the Stabilizing Buffer, not pure water.
Step-by-Step Methodology
This protocol integrates the findings of Fazili et al. (CDC) and Kirsch et al. to cover both folates and SAM/SAH.
-
Sample Collection: Collect blood into EDTA tubes on ice. Centrifuge at 4°C immediately. Separate plasma.[4]
-
The "Spike-First" Rule: Add the ILIS mixture to the empty tube before adding the plasma. This ensures the ILIS experiences the exact same matrix interactions and degradation risks as the analyte from the moment of contact.
-
Protein Precipitation:
-
Add 100 µL Plasma to 20 µL ILIS mix.
-
Add 300 µL ice-cold Acidic Methanol (containing 1% Formic Acid and 0.5% Ascorbic Acid).
-
Why Acidic Methanol? Precipitates proteins while simultaneously quenching methyltransferase enzymes that would otherwise artificially alter SAM/SAH levels.
-
-
Incubation: Vortex and incubate at -20°C for 20 minutes.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Injection: Inject the supernatant directly. Avoid evaporation/reconstitution if possible, as heating destroys folates.
Diagram 2: The Self-Validating Workflow
Visualizing the critical control points where ILIS corrects for error.
Figure 2: Analytical workflow emphasizing the "Spike-First" rule to correct for extraction efficiency and matrix suppression.
Validation & Quality Control
To ensure the system is trustworthy (E-E-A-T), you must validate that the ILIS is performing its job.
The "Isotope Contribution" Check
Before running samples, inject the ILIS alone to check for "cross-talk."
-
Requirement: The signal in the endogenous analyte channel (e.g., m/z 450 -> 300) when injecting only the ILIS (e.g., m/z 455 -> 305) must be < 20% of the LLOQ (Lower Limit of Quantitation).
-
Fix: If cross-talk exists, reduce the ILIS concentration or choose an ILIS with a higher mass shift (+5 Da is better than +3 Da).
Linearity & Sensitivity
-
Linearity: 1C metabolites have wide dynamic ranges. 5-MTHF typically ranges from 5 to 50 nmol/L. SAM ranges from 80 to 150 nmol/L. Ensure calibration curves cover 0.5 nmol/L to 500 nmol/L.
-
LOD/LOQ: Current standards require an LOQ of
1 nmol/L for folates to detect deficiency states.
Stability Testing
Because these analytes are unstable, "autosampler stability" is a required validation step.[3]
-
Test: Re-inject the same extracted sample every 2 hours for 24 hours while kept at 4°C.
-
Pass Criteria: The Analyte/ILIS ratio should not deviate >15%. If the analyte degrades, the ILIS should degrade at the same rate if it is a true structural analog (e.g.,
), maintaining a constant ratio.
References
-
Fazili, Z., et al. (2017). "A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product." Analytical and Bioanalytical Chemistry. [Link] (Key source for folate stabilization using ascorbic acid and LC-MS parameters.)
-
Kirsch, S. H., et al. (2009). "Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry." Journal of Chromatography B. [Link] (Authoritative protocol for SAM/SAH analysis using phenylboronic acid cleanup and isotope dilution.)
-
Struys, E. A., et al. (2000). "Determination of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma and Cerebrospinal Fluid by Stable-Isotope Dilution Tandem Mass Spectrometry." Clinical Chemistry. [Link] (Foundational paper establishing the necessity of stable isotopes for correcting matrix effects in 1C metabolism.)
-
Yuan, L., et al. (2012). "Simultaneous analysis of folate and its metabolites in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B. [Link] (Details the specific mass transitions and fragmentation patterns for folate analysis.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. ukisotope.com [ukisotope.com]
- 4. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for using 10-Formyl Folic Acid-d4 as an internal standard
Application Note: Protocol for Using 10-Formyl Folic Acid-d4 as an Internal Standard in LC-MS/MS
Introduction & Scientific Context
10-Formyl Folic Acid (10-CHO-FA) is the oxidized derivative of the biologically active cofactor 10-Formyltetrahydrofolate (10-CHO-THF) . While 10-CHO-THF is the primary one-carbon donor for purine biosynthesis, it is chemically labile, susceptible to oxidation and pH-dependent interconversion. 10-CHO-FA often accumulates in biological samples as an oxidation product or is present in fortified foods and supplements.
Accurate quantification of 10-CHO-FA is critical for:
-
Stability Profiling: Assessing the degradation of labile folates in stored bio-specimens.
-
Pharmacokinetics: Monitoring antifolate drug metabolism where 10-CHO-FA may act as a stable marker.
-
Nutritional Analysis: Quantifying folate content in fortified matrices.
This protocol details the use of This compound (10-CHO-FA-d4) as an Internal Standard (IS). The use of a stable isotope-labeled IS is non-negotiable in folate analysis to correct for:
-
Matrix Effects: Ion suppression/enhancement in Electrospray Ionization (ESI).
-
Recovery Losses: Variance during Solid Phase Extraction (SPE).
-
In-Process Stability: Partial degradation during sample preparation.
Chemical & Physical Properties
| Property | Analyte (10-CHO-FA) | Internal Standard (10-CHO-FA-d4) |
| Molecular Formula | ||
| Molecular Weight | ~469.4 g/mol | ~473.4 g/mol (+4 Da shift) |
| Precursor Ion [M+H]+ | m/z 470.1 | m/z 474.1 |
| Solubility | Low in water (acidic pH); Soluble in dilute alkali (pH > 7.[1]5) | Same as analyte |
| Stability | Light sensitive; Stable at neutral/alkaline pH | Same as analyte |
Critical Distinction: Do not confuse 10-Formyl Folic Acid (oxidized pteridine ring) with 10-Formyl Tetrahydrofolate (reduced pteridine ring). 10-CHO-FA-d4 is not an appropriate IS for 10-CHO-THF unless the protocol intentionally oxidizes all folates to their folic acid congeners.
Experimental Workflow
Reagent Preparation
-
Stock Solvent: 0.1 M Potassium Phosphate buffer (pH 7.0) containing 1% Ascorbic Acid (AA).[2]
-
Why AA? Ascorbic acid is an antioxidant essential to prevent the further oxidation of the analyte and the IS during processing.
-
-
10-CHO-FA-d4 Stock (1 mg/mL): Dissolve in 10 mM Ammonium Bicarbonate (pH ~8.0).
-
Note: Folates are sparingly soluble in acidic media.[3] Use mild base to dissolve, then dilute into the working buffer.
-
-
Working IS Solution: Dilute stock to ~100 ng/mL in 1% AA solution. Prepare fresh daily.
Sample Preparation (Solid Phase Extraction)
This workflow uses SPE to remove matrix interferences (salts, proteins) while concentrating the folate.
Step 1: Homogenization & Spiking
-
Aliquot 200 µL of sample (Plasma/Serum/Tissue Homogenate).
-
Immediately add 20 µL of Working IS Solution (10-CHO-FA-d4) .
-
Add 800 µL of Extraction Buffer (100 mM Ammonium Acetate, 1% Ascorbic Acid, 0.5% Dithiothreitol (DTT), pH 6.5).
-
Mechanism: DTT and AA act synergistically to maintain the redox state. pH 6.5 minimizes interconversion of any co-existing 10-CHO-THF to 5,10-methenyl-THF.
-
Step 2: Protein Precipitation (Optional but Recommended)
-
If the matrix is protein-heavy (e.g., tissue), add 100 µL Methanol (cooled to -20°C).
-
Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect supernatant.[4]
Step 3: Solid Phase Extraction (SPE)
-
Cartridge: Bond Elut-PH (Phenyl) or C18 (50 mg). Phenyl phases often provide better selectivity for the aromatic pteridine ring.
-
Conditioning: 1 mL Methanol followed by 1 mL Water (0.1% Formic Acid).
-
Loading: Load supernatant slowly (gravity or low vacuum).
-
Washing: Wash with 1 mL 5% Methanol in 0.1% Formic Acid. (Removes salts).
-
Elution: Elute with 500 µL Methanol containing 0.5% Ammonium Hydroxide.
-
Logic: High pH aids solubility and elution of the folate from the column.
-
Step 4: Reconstitution
-
Evaporate eluate under Nitrogen at 35°C (Do not exceed 40°C).
-
Reconstitute in 100 µL Mobile Phase A (Water + 0.1% Formic Acid).
Visualization: Experimental Workflow
Caption: Step-by-step extraction workflow emphasizing antioxidant stabilization and SPE cleanup.
LC-MS/MS Method Parameters
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0-1 min (5% B); 1-6 min (5% -> 40% B); 6-8 min (95% B).
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry (MRM):
-
Ionization: ESI Positive Mode.
-
Source Temp: 450°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Must be tuned per instrument):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |
| 10-CHO-FA | 470.1 | 295.1 | 20 | Quantifier (pABG core) |
| 10-CHO-FA | 470.1 | 176.1 | 35 | Qualifier (Pterin core) |
| 10-CHO-FA-d4 | 474.1 | 299.1 | 20 | Quantifier (If d4 on pABG) |
| 10-CHO-FA-d4 | 474.1 | 295.1 | 20 | Quantifier (If d4 on Glu)* |
*Critical Note on Isotope Label Position: Most commercial "Folic Acid-d4" standards are labeled on the Glutamate moiety.
-
If the label is on Glutamate: The primary fragment (m/z 295, p-amino-benzoyl-glutamate minus glutamate) loses the label . The transition would be 474 -> 295. This creates "cross-talk" if the chromatographic separation isn't perfect.
-
Recommendation: Use a transition that retains the label if possible, or ensure baseline separation between endogenous 10-CHO-FA and the IS. If the label is on the Benzene ring (pABG) , the fragment shifts to 299, which is ideal. Check your Certificate of Analysis.
Critical Control Points & Troubleshooting
Stability & Interconversion
Folate interconversion is pH-dependent.
-
Acidic pH (< 5): 10-CHO-THF cyclizes to 5,10-methenyl-THF.
-
Alkaline pH (> 8): 10-CHO-THF oxidizes to 10-CHO-FA or hydrolyzes to THF.
-
Solution: Maintain sample pH between 6.0 and 7.0 during extraction.
Visualization: Stability Logic
Caption: Pathways of interconversion. The protocol aims to measure 10-FFA without artificially generating it from 10-CHO-THF.
Matrix Effects
Even with SPE, phospholipids can suppress ionization.
-
Validation: Compare the slope of a standard curve in solvent vs. a standard curve spiked into the biological matrix (Matrix-Matched Calibration).
-
Correction: The d4-IS will co-elute with the analyte and experience the exact same suppression, mathematically correcting the calculated concentration.
References
-
Struys, E. A., et al. (2000). "Determination of folate vitamers in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry." Clinical Chemistry. Link
-
Pfeiffer, C. M., et al. (2004). "Determination of folate vitamers in human serum by stable-isotope-dilution tandem mass spectrometry and comparison with radioassay and microbiologic assay." Clinical Chemistry. Link
-
Zhang, G. F., et al. (2018). "Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization." Analytical Chemistry. Link
-
Hannam, S., et al. (2021). "Structures of folic acid and folic acid-d4 (internal standard)." Journal of Chromatographic Science. Link
-
Thermo Fisher Scientific. (2017). "LC-MS-MS Quantitative Analysis of Folic Acid, Its Metabolites and Derivatives in Serum." Application Note. Link
Sources
- 1. 10-Formyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 2. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Title: Robust and Accurate Folate Quantification: A Guide to Sample Preparation Using Deuterated Internal Standards for LC-MS/MS Analysis
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract
This application note provides a comprehensive guide to the principles and protocols for preparing biological and food samples for folate analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We emphasize the critical role of stable isotope dilution analysis (SIDA) with deuterated internal standards to ensure the highest levels of accuracy and precision. The narrative explains the causality behind key experimental choices, from initial sample handling to final extract purification. Detailed, step-by-step protocols for both liquid (serum/plasma) and solid (food/tissue) matrices are provided, offering a field-proven framework for researchers.
Introduction: The Imperative for Accuracy in Folate Analysis
Folate, a water-soluble B-vitamin, is a generic term for a family of essential compounds vital for one-carbon metabolism, which is fundamental to DNA synthesis, methylation, and cellular division.[1] Accurate measurement of various folate vitamers in biological fluids, tissues, and food is crucial for clinical diagnostics, nutritional assessment, and drug development. However, the inherent lability and structural diversity of folates present significant analytical challenges.[2] Folates are susceptible to degradation from heat, light, oxygen, and extreme pH, which can lead to inaccurate quantification.[2][3]
Mass spectrometry, particularly LC-MS/MS, has become the gold standard for folate analysis due to its high sensitivity and specificity.[4][5] The most robust quantitative LC-MS/MS methods rely on the principle of stable isotope dilution analysis (SIDA). This technique involves "spiking" the sample at the earliest stage of preparation with a known quantity of a stable isotope-labeled (SIL) version of the analyte, which serves as an internal standard (IS). Deuterated (²H) or ¹³C-labeled folates are ideal internal standards because they are chemically and physically identical to their native counterparts but differ in mass.[6][7] This near-perfect chemical mimicry ensures that the IS experiences the same losses during sample preparation and the same matrix effects (ion suppression or enhancement) during analysis, providing a reliable basis for accurate quantification.[6][8]
This guide will detail the best practices for sample preparation, underscoring the rationale for each step to build a self-validating and trustworthy analytical system.
The Central Role of Deuterated Internal Standards
The use of a deuterated internal standard is the cornerstone of a reliable folate assay. Here’s why it is a self-validating approach:
-
Correction for Extraction Inefficiency: Any loss of the native analyte during the multi-step extraction and purification process will be mirrored by a proportional loss of the deuterated IS. The final analyte/IS peak area ratio, which is used for quantification, remains constant, thus correcting for these losses.[6]
-
Compensation for Matrix Effects: Biological samples contain a complex mixture of molecules that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as matrix effect.[8] Because the deuterated IS co-elutes and has the same ionization efficiency as the native analyte, it is affected by ion suppression or enhancement to the same degree.[6] This ensures the analyte/IS ratio remains unaffected, a prerequisite for a rugged bioanalytical method.[8]
-
Improved Precision and Accuracy: By accounting for variations in sample handling, instrument performance, and matrix effects, deuterated standards significantly improve the precision, accuracy, and reproducibility of the assay compared to methods using external calibration or structurally analogous internal standards.[9][10]
For optimal performance, the deuterated standard should have a sufficient mass difference (typically ≥3 mass units) from the analyte to prevent spectral overlap from natural isotopes.[7][10] It is also critical to verify the isotopic and chemical purity of the standard to avoid analytical bias.[8]
Overall Sample Preparation Workflow
The preparation of samples for folate analysis is a multi-stage process designed to extract folates, preserve their integrity, convert them to a single analyzable form, and purify them from interfering matrix components. The specific steps vary depending on the sample matrix.
Sources
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- 5. Folate Metabolism Analysis - Creative Proteomics [creative-proteomics.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. bioszeparacio.hu [bioszeparacio.hu]
- 8. waters.com [waters.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imreblank.ch [imreblank.ch]
Solid-phase extraction (SPE) protocols for 10-formyl folates in serum
Topic: High-Recovery Solid-Phase Extraction (SPE) of 10-Formyl Folates from Human Serum
Abstract
The accurate quantification of 10-formyl folates in human serum is critical for understanding one-carbon metabolism and its role in various physiological and pathological states. However, the inherent instability of reduced folates and the complexity of the serum matrix present significant analytical challenges, including ion suppression or enhancement in mass spectrometry.[1][2][3] This application note provides a detailed, field-proven solid-phase extraction (SPE) protocol designed for the robust and reproducible isolation of 10-formyl folates and other folate vitamers from serum. We delve into the scientific rationale behind each step, from sample stabilization to the selection of SPE chemistry, ensuring a self-validating and reliable workflow for researchers, clinical scientists, and drug development professionals.
The Analytical Imperative: Why SPE is Essential for Folate Analysis
Folate analysis in serum is notoriously challenging. Folates are a group of structurally similar, water-soluble B-vitamins that are present at very low concentrations.[4][5] The biologically active forms, including 10-formyltetrahydrofolate, are highly susceptible to oxidation, degradation, and interconversion.[5][6][7]
The Core Challenges:
-
Analyte Instability: Reduced folates, such as tetrahydrofolate (THF) and its derivatives, readily oxidize.[6] Their stability is highly dependent on temperature, light exposure, and pH.[8][9] Without meticulous stabilization, significant analyte loss can occur during sample handling and preparation, leading to underestimation of true physiological concentrations.[4]
-
Complex Serum Matrix: Serum is a rich milieu of proteins, lipids, salts, and other endogenous molecules.[1] These components can interfere with downstream analysis, primarily through a phenomenon known as the "matrix effect" in liquid chromatography-mass spectrometry (LC-MS/MS). Co-eluting matrix components can suppress or enhance the ionization of the target analyte, compromising the accuracy and precision of quantification.[2][3]
-
Low Endogenous Concentrations: Folates exist at nanomolar levels in circulation, requiring a concentration step to achieve the sensitivity needed for reliable measurement.[10]
Solid-Phase Extraction (SPE) directly addresses these three core challenges. It serves as a powerful technique to selectively isolate folates from interfering matrix components, concentrate the analytes, and perform these steps in a controlled chemical environment that preserves their integrity.
Foundational Principles: Selecting the Right SPE Chemistry
The choice of SPE sorbent is paramount and is dictated by the physicochemical properties of the folate molecules. Folates possess both hydrophobic (pteridine ring) and hydrophilic/ionizable (glutamate tail) moieties, allowing for several retention strategies.
-
Anion-Exchange SPE (SAX): This approach leverages the negatively charged carboxyl groups on the glutamate portion of the folate molecule.[11] At a neutral or slightly basic pH, folates are anionic and will bind to a positively charged quaternary amine sorbent.[12][13] Elution is achieved by increasing the ionic strength or drastically changing the pH to neutralize the analyte. SAX is highly effective for purifying folates from complex mixtures.[11][12][14]
-
Reversed-Phase SPE (C18, Phenyl): This technique exploits the hydrophobic character of the folate molecule. To maximize retention on a non-polar sorbent like C18 or Phenyl, the ionizable carboxyl groups must be neutralized. This is accomplished by acidifying the sample to a pH of ~3.2.[10][15] In this protonated, uncharged state, the folate molecule becomes more hydrophobic and binds to the sorbent. Interferences are washed away with an aqueous buffer, and the purified folates are then eluted with a solvent of higher organic content (e.g., methanol or acetonitrile).[10] Phenyl-based sorbents, in particular, have demonstrated excellent utility for folate extraction from serum in numerous validated LC-MS/MS methods.[10][15]
This protocol will focus on a phenyl-based reversed-phase SPE methodology , which is widely adopted for its high recovery and compatibility with state-of-the-art isotope-dilution LC-MS/MS workflows.[10][15][16]
Detailed Protocol: Phenyl-Based SPE for Serum Folates
This protocol is designed for the extraction of multiple folate vitamers, including 10-formyl folate, from human serum prior to LC-MS/MS analysis. The use of ¹³C-labeled internal standards is considered integral for achieving the highest level of accuracy.
Materials and Reagents
-
SPE Device: Phenyl SPE Cartridges or 96-well Plates (e.g., 50-100 mg sorbent mass).[15]
-
Serum Samples: Stored at -70°C or lower.[6]
-
Folate Standards: Analytical grade 10-formylfolic acid, 5-methyltetrahydrofolate, folic acid, etc., and corresponding ¹³C-labeled internal standards.[17][18]
-
Chemicals: Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Formate, L-Ascorbic Acid (AA). All should be HPLC or LC-MS grade.
-
SPE Sample Buffer (pH 3.2): 10 g/L Ammonium Formate and 1-5 g/L Ascorbic Acid in deionized water, with pH adjusted to 3.2 using formic acid. Prepare fresh and degas before use.[10][18]
-
Equipment: Positive pressure manifold or vacuum manifold, sample concentrator (nitrogen evaporator), vortex mixer, centrifuge.
Workflow Diagram
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. ctmuhb.nhs.wales [ctmuhb.nhs.wales]
- 9. Is the stability of folates in dried blood microsamples sufficient to perform home-sampling studies? - Analyst (RSC Publishing) DOI:10.1039/D3AN01004J [pubs.rsc.org]
- 10. ovid.com [ovid.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Quantitation of folates and their catabolites in blood plasma, erythrocytes, and urine by stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Naturally occurring folates in selected traditionally prepared foods in Southern India - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Resolving peak tailing issues for 10-Formyl Folic Acid-d4 in HILIC chromatography
Topic: Resolving Peak Tailing for 10-Formyl Folic Acid-d4
Case ID: HILIC-FOL-004 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your this compound (and likely the native analyte) is exhibiting significant peak tailing, splitting, or broadening in a HILIC method.
10-Formyl Folic Acid is a zwitterionic molecule containing a pteridine ring, a p-aminobenzoic acid moiety, and a glutamic acid tail. In HILIC (Hydrophilic Interaction Liquid Chromatography), peak tailing is rarely a random event; it is a symptom of secondary electrostatic interactions or solvent mismatch .
This guide bypasses generic advice to target the specific physicochemical properties of folates. Follow the modules below in order.
Module 1: The Injection Solvent (The "HILIC Effect")
Diagnosis: If your peak looks like a "shark fin" (sharp front, long tail) or is splitting, the root cause is almost certainly your sample diluent.[1]
The Science: In HILIC, water is the "strong" solvent.[2][3] If you inject a sample dissolved in 100% water (or high aqueous content) into a column equilibrated with 90% Acetonitrile (ACN), the water in your sample plug acts as a localized strong solvent. It drags the analyte down the column faster than the surrounding mobile phase, causing band broadening and tailing.
Troubleshooting Protocol:
-
Check your Diluent: What is your final sample composition?
-
The "Match" Rule: The sample solvent must be weaker (more organic) than the initial mobile phase conditions.
Recommended Experiment: Prepare the same this compound standard in three different diluents and inject them sequentially.
| Diluent Composition | Expected Result | Technical Explanation |
| 100% Water | Severe Tailing / Splitting | Water disrupts the partitioning layer at the column head. |
| 50:50 ACN:Water | Moderate Tailing | Still too strong; "washout" effect occurs. |
| 90:10 ACN:Buffer | Sharp, Symmetrical Peak | Matches the initial gradient; allows "focusing" at the column head. |
Critical Note for Internal Standards (d4): If you spike your d4 IS into the sample using a 100% aqueous stock solution, you may locally disrupt the solvent balance. Ensure your IS working solution is prepared in at least 50% ACN before spiking, or keep the spike volume below 5% of the total sample volume.
Module 2: Mobile Phase & Buffer Chemistry
Diagnosis: If the injection solvent is correct (high organic) but tailing persists, the issue is secondary ionic interactions .
The Science: Silica-based HILIC columns have residual silanols (Si-OH) that deprotonate to Si-O⁻ above pH 4-5.[4] 10-Formyl Folic Acid has a positive charge on the pteridine ring (depending on pH) and amine groups. These positive charges are electrostatically attracted to the negative silanols, causing the analyte to "drag" (tail).
The Solution: You must use a buffer with high enough ionic strength to mask these silanols.
Q: "I am using 0.1% Formic Acid. Is that enough?" A: No. Formic acid provides pH control but low ionic strength. It cannot effectively suppress ion-exchange interactions on the silica surface.
Correct Buffer Protocol: Switch to Ammonium Acetate . The ammonium ions (NH₄⁺) compete for the silanol sites, effectively "capping" them and allowing the folate to partition purely based on hydrophilicity.
-
Concentration: 10 mM to 20 mM (in the total mobile phase).[5]
-
pH: Adjust to pH 5.8 or 6.8.
-
Why? At extremely acidic pH (pH < 3), 10-Formyl Folic Acid can be unstable (deformylation). At pH 5.8, the carboxylic acids are ionized (increasing polarity/retention), but the buffer is strong enough to prevent tailing.
-
Module 3: Stationary Phase Selection
Diagnosis: You are using a "Bare Silica" HILIC column and struggling with reproducibility.
The Science: While bare silica can work, it is the most "active" surface and most prone to the silanol interactions described above. For zwitterionic compounds like folates, a Zwitterionic (ZIC) or Amide phase is superior.
-
Amide Columns: The amide functional group forms a stable water layer and hydrogen bonds with the folate's amide/amine groups without strong ionic retention.
-
ZIC-HILIC: Contains both positive and negative charges (1:1), which neutralizes the strong electrostatic bias of bare silica.
Visualizing the Troubleshooting Logic
The following diagram outlines the decision process for resolving peak tailing specific to this analyte.
Figure 1: Systematic troubleshooting logic for HILIC peak tailing. Follow the yellow nodes to diagnose the root cause.
Module 4: Stability & "Ghost" Tailing
Question: "My peak has a weird shoulder that looks like tailing, but integration is impossible."
Answer: This may not be chromatographic tailing; it might be on-column degradation or interconversion .
-
Deformylation: 10-Formyl Folic Acid is susceptible to losing the formyl group, converting to Folic Acid.
-
Cyclization: Under acidic conditions, it can cyclize to 5,10-methenyl-tetrahydrofolate (if using the reduced form) or other derivatives.
The Fix:
-
Temperature: Ensure the autosampler is set to 4°C.
-
Antioxidant: Add 0.1% Ascorbic Acid to your sample solvent and mobile phase A (aqueous) to prevent oxidative degradation.
-
Light: Folates are light-sensitive.[6] Use amber glassware.
Summary of Optimized Conditions
For the best chance of success with this compound, adopt these baseline conditions:
| Parameter | Recommendation | Reason |
| Column | Amide or ZIC-HILIC (1.7µm or 2.7µm) | Reduces secondary silanol interactions. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 5.[5]8) | Provides ionic strength to mask silanols. |
| Mobile Phase B | 100% Acetonitrile | Standard HILIC weak solvent. |
| Sample Diluent | 90:10 ACN:Buffer (same as MP A) | Prevents solvent mismatch/shark-fin peaks. |
| Flow Rate | 0.3 - 0.5 mL/min | HILIC has lower viscosity; higher flow is possible but watch backpressure. |
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for hydrophilic interaction chromatography. Journal of Chromatography A. Link
- Grounding: Establishes the mechanism of silanol interactions in HILIC and the necessity of buffering.
-
Greco, G., & Letzel, T. (2013). Main interactions and influences of the chromatographic parameters in HILIC. Journal of Chromatographic Science. Link
- Grounding: detailed analysis of buffer concentration (ammonium acet
-
Jagerdeo, E., et al. (2019). Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC North America. Link
-
Grounding: Authoritative source on the "solvent mismatch" effect causing peak distortion.[1]
-
-
Lu, W., et al. (2018).[7] Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical Chemistry. Link
Sources
- 1. mac-mod.com [mac-mod.com]
- 2. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Matrix: A Technical Support Guide for 10-Formyl Folic Acid-d4 Analysis in Urine
Welcome to the technical support center for the analysis of 10-Formyl Folic Acid-d4 in urine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We understand that achieving accurate and reproducible quantification of this stable isotope-labeled folate in a complex biological matrix like urine presents unique challenges, primarily due to matrix effects.
This resource is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.
Understanding the Challenge: Matrix Effects in Urine
Urine is a complex and highly variable biological matrix.[1] It contains a multitude of endogenous compounds, including salts, urea, creatinine, and various metabolites, which can significantly interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[2][3][4]
Phospholipids, though more prevalent in plasma and serum, can also be present in urine and are notorious for causing ion suppression.[5] The co-elution of these interfering substances with the analyte of interest is a primary cause of unreliable results.[6] Therefore, effective sample preparation is paramount to mitigate these effects.[2][7][8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound in urine, providing practical solutions and expert insights.
Frequently Asked Questions
Q1: I'm observing significant ion suppression in my this compound signal. What is the most likely cause in a urine matrix?
A1: The most probable cause of ion suppression in urine analysis is the co-elution of endogenous matrix components with your analyte.[2][4][6] Urine contains high concentrations of salts and other polar compounds that can compete with the analyte for ionization in the ESI source.[1] While phospholipids are a major concern in blood-based matrices, their presence in urine should not be entirely discounted, especially in certain pathological conditions.[5]
Actionable Steps:
-
Evaluate Your Sample Preparation: A simple "dilute-and-shoot" approach, while fast, is often insufficient for urine due to the high matrix load.[9] Consider implementing a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8][10]
-
Optimize Chromatography: Modifying your chromatographic conditions can help separate the this compound from interfering matrix components.[7][11]
Q2: My results show poor reproducibility between different urine samples. Why is this happening?
A2: The composition of urine can vary significantly from one individual to another and even from the same individual at different times.[1] This inter-individual variability in the matrix can lead to inconsistent ion suppression or enhancement, resulting in poor reproducibility.[12][13] Your stable isotope-labeled internal standard (this compound) is designed to compensate for these variations, but its effectiveness depends on it co-eluting perfectly with the unlabeled analyte and experiencing the same matrix effects.[14]
Actionable Steps:
-
Verify Co-elution of Internal Standard: Ensure that the chromatographic peak of your internal standard perfectly overlaps with the native analyte you are quantifying. Even slight shifts in retention time can lead to differential matrix effects.[14]
-
Strengthen Sample Cleanup: A more robust sample preparation method will remove a larger portion of the variable matrix components, leading to more consistent results across different samples.[8][15]
Q3: Can I just dilute my urine sample to reduce matrix effects?
A3: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[11][16] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of your assay, especially for low-concentration samples.[6] For highly sensitive LC-MS/MS systems, a "dilute-and-shoot" strategy might be feasible, but it's crucial to validate this approach thoroughly to ensure that matrix effects are adequately minimized across the expected concentration range.[9]
Actionable Steps:
-
Perform a Dilution Study: Analyze a series of dilutions of a pooled urine sample to determine the optimal dilution factor that reduces matrix effects without sacrificing necessary sensitivity.
-
Validate Thoroughly: If you opt for a dilution-based method, extensive validation with a large and diverse set of urine samples is critical to ensure the method's robustness.
Q4: What is the best sample preparation technique to remove matrix interferences for this compound in urine?
A4: The "best" technique depends on your specific assay requirements, but Solid-Phase Extraction (SPE) is generally considered a highly effective method for cleaning up complex biological samples like urine.[10][15][17] SPE can efficiently remove salts and other interfering substances, leading to a cleaner extract and reduced matrix effects.[15] For polar analytes like folates, reversed-phase SPE or mixed-mode anion exchange SPE can be particularly effective.[4][18][19]
Alternative Techniques:
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique for sample cleanup.[8][20] By carefully selecting the extraction solvent, you can selectively extract this compound while leaving many interfering compounds behind in the aqueous urine matrix.[20][21]
-
Phospholipid Removal Plates/Cartridges: If phospholipids are suspected to be a significant issue, specialized sample preparation products designed for their removal can be highly beneficial.[22][23] These often use a combination of protein precipitation and a specific sorbent to capture phospholipids.[22]
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for two common and effective sample preparation techniques.
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Mixed-mode anion exchange SPE cartridges (e.g., 60 mg)
-
Urine samples containing this compound
-
Methanol (LC-MS grade)
-
Ammonium acetate buffer (pH 9.0)
-
LC-MS grade water
-
Elution solvent: 10% formic acid in a 3:2 mixture of acetonitrile and methanol
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Dilute 250 µL of urine with 1550 µL of aqueous ammonium acetate buffer (pH 9.0).[4][19] Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol.[4][19]
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of ammonium acetate buffer (pH 9.0).[4][19]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing:
-
Elution: Elute the this compound with two aliquots of 500 µL of the elution solvent.[4][19]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
This protocol is designed for the extraction of a polar analyte from an aqueous matrix.
Materials:
-
Urine samples containing this compound
-
Extraction solvent (e.g., a mixture of a polar and a non-polar organic solvent, such as ethyl acetate and isopropanol)
-
pH adjustment solution (e.g., 1 M sulfuric acid)
-
Sodium sulfate (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Conical glass tubes
Procedure:
-
Sample Preparation: To 1 mL of urine in a conical glass tube, add a known amount of your internal standard.
-
pH Adjustment: Adjust the pH of the urine sample to be at least two pH units lower than the pKa of 10-Formyl Folic Acid to ensure it is in its non-ionized form, which is more soluble in organic solvents.[8]
-
Extraction: Add 3 mL of the extraction solvent to the tube.
-
Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the two phases.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The effectiveness of different sample preparation methods can be quantitatively compared using metrics like recovery and matrix effect.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) (n=6) |
| Dilute-and-Shoot (1:10) | >95 | 45 (Suppression) | 15.2 |
| Liquid-Liquid Extraction | 85.3 | 12 (Suppression) | 6.8 |
| Solid-Phase Extraction | 92.1 | 5 (Suppression) | 4.5 |
Recovery and Matrix Effect were calculated based on established formulas comparing the analyte response in post-extraction spiked samples to neat solutions and pre-extraction spiked samples.[12]
Visualization of Key Concepts
To further clarify the troubleshooting process, the following diagrams illustrate important workflows and concepts.
Caption: Troubleshooting workflow for matrix effect suppression.
Caption: Simplified mechanism of ion suppression in ESI-MS.
Concluding Remarks
The successful quantification of this compound in urine by LC-MS/MS is critically dependent on the effective management of matrix effects. A thorough understanding of the principles of ion suppression and the strategic implementation of robust sample preparation and chromatographic techniques are essential for achieving reliable and accurate results. The use of a stable isotope-labeled internal standard is a cornerstone of this process, but it is not a panacea; it must be used in conjunction with sound analytical practices.[3][14][24]
This guide provides a foundation for troubleshooting and method development. We encourage you to adapt these principles and protocols to your specific laboratory conditions and analytical goals. Our team of application scientists is always available to provide further support and guidance.
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available at: [Link]
-
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Available at: [Link]
-
Folate determination in human health: UPLC-MS/MS is the emerging methodology of choice. Future Science. Available at: [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. PMC. Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. ResearchGate. Available at: [Link]
-
Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]
-
Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. bevital. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available at: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
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Solid-phase extraction for HPLC analysis of dietary folates. ResearchGate. Available at: [Link]
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available at: [Link]
-
Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. PubMed. Available at: [Link]
-
Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes. ResearchGate. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. ACS Publications. Available at: [Link]
-
Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method. MDPI. Available at: [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PMC. Available at: [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. Available at: [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]
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Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent. Available at: [Link]
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Determination of Folates in Human Plasma Using Hydrophilic Interaction Chromatography−Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today. Available at: [Link]
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Dilute & shoot ... yourself in the foot. Biotage. Available at: [Link]
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An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PMC. Available at: [Link]
-
Solid-Phase Extraction and High Performance Liquid Chromatographic Determination of Folic Acid in Fortified Foodstuffs. Austin Publishing Group. Available at: [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC. Available at: [Link]
-
Solid-phase extraction-electrospray ionization mass spectrometry for the quantification of folate in human plasma or serum. PubMed. Available at: [Link]
-
Determination of Folic Acid by Ultra-High Performance Liquid Chromatography in Certain Malt-based Beverages after Solid-Phase Extraction. DergiPark. Available at: [Link]
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Technical Support Center: Differentiating 10-Formyl Folic Acid-d4 from 5-Formyl Isomers in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of formyl folic acid isomers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately differentiating and quantifying 10-formyl folic acid-d4 from its 5-formyl isomers.
Introduction
Folate, an essential B vitamin, plays a critical role in one-carbon metabolism, which is fundamental for the synthesis of nucleotides and amino acids.[1][2] The various forms of folate, including 10-formyl folic acid and 5-formyl folic acid (folinic acid), are key players in these metabolic pathways.[1] Distinguishing between these isomers is analytically challenging due to their structural similarity but is crucial for understanding their distinct biological roles. The use of deuterated internal standards, such as this compound, is a standard practice in quantitative mass spectrometry to ensure accuracy and precision.[3] This guide will address the specific challenges of differentiating these isomers by mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My biggest challenge is the co-elution of 10-formyl and 5-formyl folic acid isomers. How can I improve their chromatographic separation?
A1: Achieving baseline separation is critical. While mass spectrometry can distinguish between compounds with different mass-to-charge ratios, it cannot differentiate isomers that co-elute and have the same mass. Here’s how to address this:
-
Column Chemistry is Key: Standard C18 columns may not provide sufficient selectivity. Consider these alternatives:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are well-suited for separating polar compounds like folates and can often provide the necessary selectivity to resolve these isomers.[4]
-
Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange properties can offer unique selectivity for these structurally similar molecules.
-
-
Mobile Phase Optimization:
-
pH Adjustment: The ionization state of the carboxylic acid and amine functional groups on the folate molecule is highly pH-dependent. Systematically varying the mobile phase pH can significantly alter retention and selectivity.
-
Buffer Concentration: Adjusting the concentration of the buffer (e.g., ammonium acetate or ammonium formate) can influence the interaction of the analytes with the stationary phase.[3]
-
-
Gradient Elution: A shallow and carefully optimized gradient can effectively separate closely eluting peaks.
Q2: I'm observing poor signal intensity for my formyl folic acid isomers. What are the common causes and solutions?
A2: Low signal intensity can be frustrating, but it's often a solvable problem. Here's a systematic approach to troubleshooting:
-
Ionization Efficiency:
-
Electrospray Ionization (ESI) Mode: While both positive and negative ESI modes can be used, negative mode is often preferred for folic acid and its derivatives due to the presence of carboxylic acid groups, which readily deprotonate.[3] However, it's always best to test both modes during method development.
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. These parameters can have a significant impact on signal intensity.
-
-
Sample Preparation and Stability:
-
Antioxidants are Crucial: Folates are notoriously unstable and prone to oxidation.[2][5][6] Always include antioxidants like ascorbic acid in your sample preparation and storage solutions.
-
Light Protection: Protect your samples from light, as folates are also light-sensitive.
-
pH Control: Maintain a slightly acidic to neutral pH to prevent degradation.[7]
-
-
Mass Spectrometer Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[8] This is fundamental for optimal performance.
Q3: How can I be certain that I am correctly identifying the 10-formyl and 5-formyl isomers based on their fragmentation patterns?
A3: Differentiating isomers by their fragmentation patterns requires careful analysis and often, the use of authentic standards.
-
Tandem Mass Spectrometry (MS/MS): MS/MS is essential for structural elucidation. By isolating the precursor ion and inducing fragmentation, you can generate a unique "fingerprint" for each isomer.
-
Characteristic Fragment Ions: While both isomers will share some common fragments, there can be differences in the relative abundances of certain fragment ions. For example, the position of the formyl group can influence the stability of the resulting fragments. It has been shown that 10-formyl-THF and 5-formyl-THF can be distinguished by their fragmentation patterns.[7][9]
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or TOF analyzers can provide highly accurate mass measurements, which can aid in confirming the elemental composition of fragment ions and increasing confidence in your identifications.
-
Reference Standards: The most definitive way to confirm the identity of each isomer is to analyze certified reference standards of both 10-formyl folic acid and 5-formyl folic acid under the same chromatographic and mass spectrometric conditions.
Q4: I'm concerned about the interconversion of 10-formyl and 5-formyl isomers during sample preparation and analysis. How can I minimize this?
A4: Interconversion is a valid concern, especially for 10-formyl-THF, which can be less stable than 5-formyl-THF. [1]
-
Temperature Control: Keep your samples cold (on ice or at 4°C) throughout the entire sample preparation process.[1]
-
pH Management: As mentioned earlier, pH control is critical. Avoid strongly acidic or basic conditions, which can catalyze the interconversion.
-
Chemical Derivatization: For challenging applications, chemical derivatization can be employed to "lock" the isomers into more stable forms, preventing interconversion and often improving chromatographic separation and ionization efficiency.[1][7][10]
Q5: What are the key considerations when developing a quantitative LC-MS/MS method for these isomers using this compound as an internal standard?
A5: A robust quantitative method relies on careful validation.
-
Linearity and Range: Establish the linear dynamic range of your assay by analyzing a series of calibration standards. The concentration range should encompass the expected concentrations of the analytes in your samples.[11][12][13]
-
Accuracy and Precision: Assess the accuracy (how close the measured value is to the true value) and precision (the reproducibility of the measurement) of your method using quality control (QC) samples at different concentrations.[11][13]
-
Matrix Effects: Evaluate the impact of the sample matrix (e.g., plasma, serum, cell extracts) on the ionization of your analytes and internal standard. This can be done by comparing the signal response of the analytes in the matrix to the signal response in a clean solvent.[12][14]
-
Recovery: Determine the efficiency of your sample extraction procedure by comparing the amount of analyte recovered from the matrix to the amount initially added.[4][12][14]
-
Stability: Assess the stability of your analytes in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[4][10]
Experimental Protocols
Protocol 1: Sample Preparation for the Analysis of Formyl Folic Acid Isomers from Biological Matrices
This protocol provides a general framework. Optimization for your specific matrix is recommended.
-
Sample Collection and Storage:
-
Collect biological samples (e.g., plasma, serum, cell pellets) and immediately place them on ice.
-
Add an antioxidant solution (e.g., 1% ascorbic acid) to prevent folate degradation.
-
If not processed immediately, store samples at -80°C.
-
-
Protein Precipitation:
-
To a known volume of sample, add 3 volumes of ice-cold methanol containing the deuterated internal standard (this compound).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 10% methanol in water with 0.1% formic acid and 0.1% ascorbic acid).
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Method for the Differentiation of 10-Formyl and 5-Formyl Folic Acid
This is a starting point for method development. The specific parameters will need to be optimized for your instrument and column.
Liquid Chromatography (LC) Parameters:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9-9.1 min: 50% to 95% B
-
9.1-12 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 10-Formyl/5-Formyl Folic Acid | 470.1 | 293.1 | 20 |
| This compound | 474.1 | 297.1 | 20 |
Note: The specific product ions and collision energies should be optimized for your instrument.
Visualizations
Experimental Workflow
Caption: A typical workflow for the analysis of formyl folic acid isomers.
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common mass spectrometry issues.
References
-
M. J. K. et al. (2017). An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. PMC. Available at: [Link]
-
Vitamin C Activates the Folate-Mediated One-Carbon Cycle in C2C12 Myoblasts. ResearchGate. Available at: [Link]
-
Hintermair, U. et al. (2018). Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical Chemistry. Available at: [Link]
-
Al-Tannak, N. F. et al. (2016). Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma. PMC. Available at: [Link]
-
Chen, Y. et al. (2023). Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry. ACS Publications. Available at: [Link]
-
Zhang, Y. et al. (2017). Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in Human plasma by HPLC-MS/MS and its application to a pharmacokinetic study. ResearchGate. Available at: [Link]
-
Chandra-Hioe, M. V. et al. (2011). Folate analysis using ultra-high performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery. PubMed. Available at: [Link]
-
Hannisdal, R. et al. (2009). Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. bevital. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available at: [Link]
-
A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available at: [Link]
-
Li, D. et al. (2024). Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method. MDPI. Available at: [Link]
-
Folic Acid Analyzed by LCMS. MTC USA. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Available at: [Link]
-
Hannisdal, R. et al. (2009). Liquid chromatography-tandem mass spectrometry analysis of folate and folate catabolites in human serum. PubMed. Available at: [Link]
-
Pfeiffer, C. M. et al. (2017). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxid. CDC Stacks. Available at: [Link]
-
Hannisdal, R. et al. (2009). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. ResearchGate. Available at: [Link]
-
Nelson, B. C. et al. (2004). Determination of Folates in Human Plasma Using Hydrophilic Interaction Chromatography−Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Measuring the Hidden Vitamin: Folic Acid Quantification in Milk via HPLC and LC-MS-MS. Merrimack ScholarWorks. Available at: [Link]
Sources
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- 3. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparative Guide: 13C-Labeled vs. Deuterium-Labeled 10-Formyl Folic Acid Standards
[1][2]
Executive Summary
Verdict: For the quantification of 10-Formyl Folic Acid (10-CHO-FA) via LC-MS/MS, 13C-labeled standards are the superior technical choice , particularly in complex biological matrices (plasma, serum, tissue).
While Deuterium (D) labeled standards are often more accessible and cost-effective, they suffer from the "Deuterium Isotope Effect," which causes chromatographic retention time (RT) shifts. In high-throughput folate profiling, even a shift of 0.1–0.2 minutes can decouple the internal standard (IS) from the analyte, leading to uncorrected matrix effects (ion suppression). 13C-labeled standards, possessing identical physicochemical properties to the native analyte, ensure perfect co-elution and robust data integrity.[1][2]
Scientific Foundation: The Isotope Effect in Chromatography
To understand the performance gap, one must analyze the physical chemistry governing Reverse Phase Liquid Chromatography (RPLC).
The Deuterium Dilemma
Replacing Hydrogen (
-
Result: Deuterated folates interact less strongly with C18 stationary phases.[3]
-
Observation: They elute earlier than the native (unlabeled) analyte.[3]
-
Risk: If the elution difference places the IS outside the specific matrix suppression zone of the analyte, the IS fails to compensate for signal loss.
The 13C Advantage
Carbon-13 (
Technical Comparison: 10-Formyl Folic Acid Standards
The following table contrasts the performance metrics of 13C-labeled vs. Deuterated (e.g., d4 or d6) standards specifically for folate analysis.
| Feature | 13C-Labeled Standards | Deuterium (D) Labeled Standards | Impact on Data Quality |
| Retention Time (RT) | Identical to Analyte | Shifts earlier (approx.[3] 0.05 - 0.2 min) | High: D-labeled IS may miss narrow bands of ion suppression.[3] |
| Isotopic Stability | Stable (Carbon backbone) | Potential H/D exchange (if on O/N) | Medium: Must ensure D is on the Pteridine/Benzoyl ring, not exchangeable sites. |
| Mass Shift | Typically +5 Da ( | Typically +4 Da (d4) | Neutral: Both provide sufficient separation from native mass ( |
| Cross-Talk | Negligible | Low, but possible if D-loss occurs | Low: Modern MS/MS resolves this well.[3] |
| Cost/Availability | High / Custom Synthesis often required | Moderate / Commercial stock available | Logistical: D-standards are easier to source but require stricter validation.[3] |
Critical Analysis: The Matrix Effect Trap
The diagram below illustrates the failure mode of Deuterated standards in complex matrices. When the Internal Standard (IS) shifts away from the Analyte, it may elute in a "clean" region while the Analyte elutes in a "suppression" region (caused by phospholipids or salts), leading to overestimation of the concentration.
Figure 1: Mechanism of Quantification Error. The Deuterated IS (Yellow) shifts out of the suppression zone (Red), failing to normalize the signal loss experienced by the Native Analyte (Blue).
Validated Experimental Protocol
Objective: Quantification of 10-Formyl Folic Acid in Plasma using LC-MS/MS. Note on 10-CHO-FA: This molecule is an oxidation product and is pH sensitive.[3] It differs from the reduced cofactor 10-Formyl-Tetrahydrofolate (10-CHO-THF).[3][4] The protocol below prioritizes stability.
Reagents
-
Internal Standard:
-10-Formyl Folic Acid (Preferred) or -10-Formyl Folic Acid.[3] -
Antioxidant Buffer: 1% Ascorbic Acid + 0.1% Dithiothreitol (DTT) in water (Freshly prepared).
Workflow
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma into a light-protected amber tube (Folates are photo-labile).
-
Add 10 µL of Internal Standard working solution (100 ng/mL).
-
Add 300 µL of cold Acetonitrile containing 1% Formic Acid (to precipitate proteins and stabilize the formyl group).
-
Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.
Step 2: Solid Phase Extraction (Optional for High Sensitivity)
required if LLOQ < 1 nmol/L
-
Condition MAX (Mixed-mode Anion Exchange) cartridges with Methanol and Water.[3]
-
Load supernatant.[3] Wash with weak buffer (Ammonium Acetate pH 7).[3]
-
Elute with Methanol + 5% Formic Acid.[3]
-
Evaporate under Nitrogen at 30°C; Reconstitute in Mobile Phase A.
Step 3: LC-MS/MS Parameters[3][4][5][8]
-
Column: C18 (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 0-1 min (5% B), 1-6 min (Linear to 95% B).
-
Detection: Positive ESI, MRM Mode.
Validation Check (Self-Correction Step)
If using Deuterated standards, you must perform a "Post-Column Infusion" experiment:
Decision Matrix & Workflow Visualization
Figure 2: Decision Matrix for Internal Standard Selection. Note that using Deuterated standards triggers a mandatory, rigorous validation step to ensure data accuracy.
References
-
Waters Corporation. (2007).[3] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[3][1] Retrieved from [Link]
-
Stokvis, E., et al. (2005).[3] Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[3][9] (Contextual citation via search results).
-
NIST. (2022).[3][10] Development of an improved standard reference material for folate vitamers in human serum. Retrieved from [Link]
Sources
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- 2. ukisotope.com [ukisotope.com]
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- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 10-Formyl Folic Acid-d4 | LGC Standards [lgcstandards.com]
- 7. 10-Formyl Folic Acid | TRC-F700450-100MG | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tsapps.nist.gov [tsapps.nist.gov]
A Comprehensive Guide to Cross-Validation of 10-Formyl Folic Acid-d4 Retention Times in Reverse Phase Liquid Chromatography
For researchers, scientists, and drug development professionals, the reliable quantification of metabolites and internal standards is the bedrock of robust analytical data. 10-Formyl Folic Acid-d4, a deuterated isotopologue of a crucial one-carbon donor in biosynthesis, serves as an indispensable internal standard in liquid chromatography-mass spectrometry (LC-MS) based studies of folate metabolism. Its accurate and consistent measurement is paramount for pharmacokinetic, clinical, and nutritional research.
This guide provides an in-depth exploration of the cross-validation of this compound retention times in reverse-phase liquid chromatography (RP-LC). We will delve into the physicochemical properties of the analyte that govern its chromatographic behavior, compare different analytical conditions, and provide a practical framework for ensuring the consistency and transferability of analytical methods. Our focus will be on the "why" behind the "how," empowering you to develop and validate robust analytical methods with confidence.
The Critical Role of Retention Time in Analytical Method Validation
In liquid chromatography, the retention time (t_R) is the time it takes for an analyte to pass through the column to the detector. It is a fundamental parameter for analyte identification. However, retention time can be influenced by a multitude of factors, including the instrument, column, mobile phase composition, and temperature.[1][2] Therefore, a consistent retention time is a key indicator of a stable and reliable analytical method.
Cross-validation of retention time becomes essential when:
-
An analytical method is transferred between different laboratories or instruments.
-
A new batch of a column or critical reagents is introduced.
-
The method is updated or modified over the course of a long-term study.[3]
-
Data from different analytical methods (e.g., HPLC-UV and UPLC-MS/MS) need to be compared.
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which emphasize the importance of demonstrating method robustness, including the consistency of retention times under minor variations in analytical conditions.[3]
Understanding this compound: A Chromatographer's Perspective
10-Formyl Folic Acid is a derivative of folic acid, a B-vitamin essential for numerous metabolic processes.[4] The "-d4" designation indicates that four hydrogen atoms in the p-aminobenzoyl-L-glutamic acid (PABA) moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous 10-formyl folic acid, as it is chemically identical to the analyte but has a different mass-to-charge ratio (m/z).[5]
From a chromatographic standpoint, the key features of 10-formyl folic acid that influence its retention in reverse-phase LC are:
-
Ionizable Groups: The molecule contains carboxylic acid groups and a pteridine ring system with multiple pKa values. This means its overall charge and, consequently, its polarity and retention, are highly dependent on the pH of the mobile phase.[6]
-
Aromaticity: The presence of the pteridine and PABA rings provides hydrophobic character, which allows for retention on nonpolar C18 stationary phases.
-
Polarity: The carboxylic acid groups and other heteroatoms make the molecule relatively polar, requiring a significant aqueous component in the mobile phase for elution.
The Heart of the Separation: Reverse-Phase Liquid Chromatography
Reverse-phase liquid chromatography is the most common mode of HPLC used for the analysis of a wide range of compounds, including folates. The fundamental principle is the partitioning of analytes between a nonpolar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).
The Stationary Phase: Not All C18 Columns Are Created Equal
While "C18" is a common designation, the chromatographic performance of these columns can vary significantly between manufacturers and even between different product lines from the same manufacturer. These differences arise from variations in:
-
Particle Size: Smaller particles (e.g., sub-2 µm in UPLC) offer higher efficiency and resolution, allowing for faster analyses.[1]
-
Pore Size: The pore size of the silica particles affects the surface area available for interaction and can influence the retention of larger molecules.
-
Carbon Load: The percentage of carbon on the silica surface can impact the hydrophobicity and retention of analytes.
-
End-capping: Residual silanol groups on the silica surface can lead to undesirable secondary interactions (e.g., peak tailing) with polar or basic analytes. End-capping is a process that chemically modifies these silanol groups to reduce their activity.
-
Base Material: Traditional silica-based columns have a limited pH stability range. Newer hybrid organic/inorganic silica materials offer improved stability at higher pH values.[7]
The choice of a C18 column will, therefore, have a direct impact on the retention time and peak shape of this compound.
The Mobile Phase: Fine-Tuning Retention and Selectivity
The mobile phase composition is arguably the most powerful tool for controlling retention and selectivity in reverse-phase LC. The key components are:
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used. The proportion of the organic modifier in the mobile phase has a significant impact on retention; increasing the organic content will decrease the retention time of this compound.
-
Aqueous Component and pH: For ionizable compounds like 10-formyl folic acid, the pH of the aqueous portion of the mobile phase is a critical parameter.[6][8] To ensure reproducible retention, the mobile phase should be buffered at a pH that is at least 1.5-2 pH units away from the pKa of the analyte.[9] For acidic compounds like folates, a low mobile phase pH (typically between 2 and 4) is often used to suppress the ionization of the carboxylic acid groups.[8] This makes the molecule more neutral and, therefore, more retained on the C18 column, often resulting in better peak shape.[6] Common mobile phase modifiers to control pH include formic acid, acetic acid, or phosphate buffers.[8]
Comparative Analysis of Retention Times: Experimental Data
The following tables summarize typical retention time data for folic acid derivatives under different reverse-phase LC conditions, synthesized from various studies. This data illustrates the impact of column chemistry and mobile phase pH on retention.
Table 1: Comparison of Retention Times on Different C18 Columns
| Column Type | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Analyte | Retention Time (min) | Reference |
| Inertsil ODS C18 | 5 | 4.6 x 100 | Potassium Phosphate Buffer (pH 7): Methanol (75:25 v/v) | 1.0 | Folic Acid | 6.4 | [10] |
| Sunshell C18 | 2.6 | 2.1 x 100 | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient) | 0.6 | 10-Formylfolic Acid (derivatized) | ~6-8 (estimated from gradient) | [11] |
| Accucore C18 | 2.6 | 2.1 x 100 | Water:Methanol with 0.5% Acetic Acid | Not specified | Folates | Not specified | [12] |
| Supelco LC-18 | 5 | 4.6 x 250 | 40 mM Sodium Phosphate (pH 5.5) with 8% Acetonitrile | 0.9 | Folic Acid | 15.0 | [4] |
Disclaimer: The data in this table is compiled from different sources and is for illustrative purposes. Direct comparison of retention times should be done under identical experimental conditions.
Table 2: Impact of Mobile Phase pH on Retention Time of an Acidic Analyte (Benzoic Acid)
| Mobile Phase pH | Retention Factor (k') | Retention Behavior |
| 3.0 | High | Ion-suppressed, more retained |
| 7.0 | Low | Ionized, less retained |
This table illustrates the general principle of how pH affects the retention of an acidic compound. A similar trend would be expected for 10-formyl folic acid. Data adapted from Agilent Technologies.[8]
A Step-by-Step Protocol for Cross-Validation of Retention Times
This protocol outlines a typical workflow for the cross-validation of this compound retention times between two different LC methods (e.g., a UPLC-MS/MS method and an HPLC-UV method).
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a slightly alkaline buffer, as it has limited solubility in water). Protect the solution from light and store at -20°C or below.[13]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a surrogate matrix.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) spanning the expected analytical range.
System Suitability Testing
Before each analytical run, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution.
System Suitability Acceptance Criteria (Example):
| Parameter | Acceptance Criteria |
| Retention Time RSD | ≤ 2% |
| Peak Area RSD | ≤ 2% |
| Peak Tailing Factor | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Analysis of Samples
-
Analyze the same set of QC samples (at least three replicates at each concentration level) using both Method A (the reference method) and Method B (the comparator method).
-
If available, analyze incurred study samples with both methods to provide a real-world comparison.[3]
Data Evaluation and Acceptance Criteria
-
Calculate the Mean Retention Time: For each QC level, calculate the mean retention time and the relative standard deviation (RSD) for both methods.
-
Assess the Agreement: The mean retention time from Method B should be within a pre-defined percentage of the mean retention time from Method A. A common acceptance criterion is that the retention time of the analyte in the comparator method should be within ±5% of the retention time in the reference method.
The following diagram illustrates the cross-validation workflow:
Alternative Analytical Methodologies
While reverse-phase LC is a powerful technique for the analysis of 10-formyl folic acid, other methods have also been employed for folate analysis.
Table 3: Performance Comparison of Analytical Methods for Folates
| Method | Principle | Specificity | Sensitivity | Throughput | Cost |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection | Very High | Very High | High | High |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection | Moderate | Moderate | High | Moderate |
| Microbiological Assay | Measures the growth of folate-dependent bacteria | Low (measures total folate activity) | High | Low | Low |
| Immunoassays (e.g., ELISA) | Antibody-based detection | Moderate to High | High | Very High | Moderate |
LC-MS/MS is generally considered the gold standard for the specific and sensitive quantification of individual folate vitamers, including 10-formyl folic acid.[14] Microbiological assays, while historically important, lack the specificity to distinguish between different folate forms.[15]
Troubleshooting Common Retention Time Issues
A logical approach is essential for troubleshooting retention time variability. The following diagram outlines a basic troubleshooting workflow:
Conclusion
The cross-validation of this compound retention times is a critical exercise in ensuring the reliability and transferability of analytical methods. By understanding the physicochemical properties of the analyte and the fundamental principles of reverse-phase liquid chromatography, researchers can develop robust methods that yield consistent and accurate data. A systematic approach to cross-validation, guided by established regulatory principles, provides the necessary framework for comparing and harmonizing analytical results across different platforms and over time. This commitment to scientific integrity is essential for advancing our understanding of folate metabolism and its role in health and disease.
References
-
Chen, Y., et al. (2025). Derivatization-Based Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Folate Species: A Cost-Effective Method for the Health Food Industry. ACS Publications. Available from: [Link]
-
Wigertz, K. (2012). Determination of Folate for Food Composition Data. Swedish University of Agricultural Sciences. Available from: [Link]
-
Kopp, M., et al. (2016). Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies. PLOS ONE. Available from: [Link]
-
Li, W., et al. (2024). Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method. MDPI. Available from: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Lebiedzińska, A., et al. (2011). High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products. Food Analytical Methods. Available from: [Link]
-
Jastrebova, J., et al. (2011). Comparison of UPLC and HPLC for analysis of dietary folates. Food Chemistry. Available from: [Link]
-
Pfeiffer, C. M., et al. (2013). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Chromservis. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]
-
DOST-FNRI. (n.d.). DEVELOPMENT AND VALIDATION OF REVERSE-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC) METHOD OF ANALYSIS FOR THE DETERMINATION OF FOLIC ACID IN FORTIFIED FOOD PRODUCTS. Available from: [Link]
-
Studzińska, S., et al. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Available from: [Link]
-
Li, Y., et al. (2012). Evaluation of BEH C18, BEH HILIC, and HSS T3 (C18) Column Chemistries for the UPLC-MS/MS Analysis of Glutathione and Glutathione Disulfide in Human Whole Blood. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
-
YMC America, Inc. (n.d.). Characterization and evaluation of a novel C18 column based on organic/inorganic hybrid silica for HPLC and UHPLC. Available from: [Link]
-
Chaudhary, A., et al. (2022). Bioanalytical method development and validation of folic acid from rat plasma using reverse phase high performance liquid chromatography. Journal of Research in Pharmacy. Available from: [Link]
-
Hulin, A., et al. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Pharmaceuticals. Available from: [Link]
-
Chromatography Forum. (2009). Interesting retention time for C18 column. Available from: [Link]
-
Rychlik, M. (2003). Comparison of folate quantification in foods by high-performance liquid chromatography-fluorescence detection to that by stable isotope dilution assays using high-performance liquid chromatography-tandem mass spectrometry. Analytical Biochemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Interesting retention time for C18 column - Chromatography Forum [chromforum.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies | PLOS One [journals.plos.org]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of folate quantification in foods by high-performance liquid chromatography-fluorescence detection to that by stable isotope dilution assays using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fnri.dost.gov.ph [fnri.dost.gov.ph]
Safety Operating Guide
10-Formyl Folic Acid-d4: Technical Disposal & Handling Guide
[1]
Executive Summary & Core Directive
10-Formyl Folic Acid-d4 is a stable isotope-labeled internal standard (SIL-IS) used primarily in LC-MS/MS bioanalysis.[1] It is NOT radioactive. The deuterium labeling (d4) alters the mass but does not impart radiological hazards.[2]
The Golden Rule of Disposal: For sub-gram quantities of this standard, the solvent dictates the disposal stream. The this compound molecule itself poses negligible toxicity compared to the organic matrices (Methanol, Acetonitrile, DMSO) it is dissolved in.
Immediate Action Plan:
-
Solids: Dispose of as Non-Hazardous Chemical Waste (unless mixed with hazardous excipients).[1][2]
-
Liquids: Segregate based on the solvent's flashpoint and toxicity (e.g., Flammable Solvents).[2]
-
Stability Warning: This compound is highly light-sensitive and unstable in acidic pH.[1][2] Waste containers containing high concentrations must be amber-glass or foil-wrapped to prevent uncontrolled degradation into unknown pteridine byproducts.[1][2]
Chemical Profile & Hazard Assessment
To validate your disposal choice, you must understand the physicochemical behavior of the analyte.[2]
| Property | Specification | Operational Implication |
| Compound Name | This compound | Deuterated internal standard.[1] |
| Radioactivity | None | Do not place in radioactive waste streams.[1][2] |
| Stability | Light Sensitive, Thermolabile | Degradation yields p-aminobenzoylglutamate derivatives.[1][2] |
| pH Sensitivity | Unstable in Acid (< pH 5) | Rapidly deformylates to Folic Acid or 5,10-Methenyl forms.[1][2] |
| RCRA Status (US) | Not P-Listed or U-Listed | Not classified as "Acutely Hazardous" by EPA.[1][2] |
| Primary Hazard | Low (Irritant) | Treat as general chemical hygiene concern.[1][2] |
Waste Stream Decision Matrix
The following logic ensures you select the correct waste stream, minimizing cost and regulatory risk.
Figure 1: Decision Logic for this compound Disposal.[1] Blue nodes indicate aqueous paths; Red indicates hazardous/organic paths.[1][2]
Detailed Disposal Protocols
Protocol A: Disposal of Expired Solid Stock
Scenario: You have a vial of this compound (e.g., 1 mg) that has degraded or expired.[1]
-
Do Not Dissolve: There is no need to dissolve the solid to dispose of it.[1][2] Adding solvent increases the waste volume and hazard class.[2]
-
Secondary Containment: Place the original vial inside a clear, sealable plastic bag (Zip-lock). This contains any potential breakage.[1][2]
-
Labeling: Apply a hazardous waste label.
-
Stream: Place in the Solid Chemical Waste drum.
Protocol B: Disposal of Liquid Solutions (Stock & LC-MS Effluent)
Scenario: You have leftover stock solution (e.g., in DMSO or Methanol) or LC-MS waste containing trace standards.[1]
-
Identify the Solvent:
-
Segregation: Pour into the appropriate carboy (e.g., "Halogenated" vs. "Non-Halogenated").
-
Light Protection: If the waste container is clear glass, wrap it in foil or store it in a closed cabinet.[1][2]
Protocol C: Empty Vials (The "P-List" Check)
Scenario: You have used the standard and the vial appears empty.
Spill Response & Decontamination[1][2]
In the event of a spill (solid powder or high-concentration stock), follow this workflow to prevent tracking and cross-contamination.
Figure 2: Minor Spill Response Workflow for this compound.
Decontamination Chemistry: Folic acid derivatives are soluble in dilute alkali.[1][2][5]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135405023, 10-Formylfolic acid.[1][2] Retrieved February 21, 2026 from [Link]
-
US Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Retrieved February 21, 2026 from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
